Tetrahydrocytisine

描述

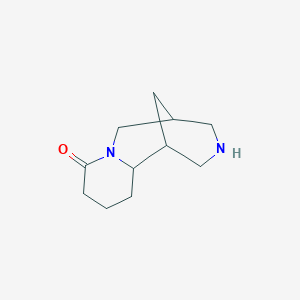

Tetrahydrocytisine is a quinolizidine alkaloid that is structurally related to cytisine. It is known for its ability to selectively affect nicotinic cholinergic receptors, making it a compound of interest in pharmacology and synthetic chemistry .

准备方法

Tetrahydrocytisine can be synthesized from quinolizidine-2,6-dione through a series of steps. One common synthetic route involves a double Mannich condensation reaction . The key intermediate, quinolizidine-2,6-dione, can be prepared using a biomimetic α-acylimmonium cyclization method . This involves the alkylation of glutarimide with 3-butyn-1-ol using a Mitsunobu protocol, followed by reduction with L-Selectride and treatment with formic acid . The resulting product undergoes further reactions to yield this compound .

化学反应分析

Tetrahydrocytisine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be arylated by 2-fluoro-5-nitrobenzaldehyde and subsequently condensed with 1,3-dimethylbarbituric acid . This reaction produces spirocyclic products with different skeletons, such as the lupanine skeleton and its regioisomer . The reactions are often stereoselective, and the structures of the products can be confirmed using nuclear magnetic resonance and X-ray crystal structure analyses .

科学研究应用

Chemical Applications

Tetrahydrocytisine serves as a precursor in the synthesis of other quinolizidine derivatives. Its structural characteristics allow it to undergo various chemical reactions, including oxidation, reduction, and substitution. A common synthetic route involves a double Mannich condensation reaction starting from quinolizidine-2,6-dione. This versatility makes it valuable in the development of new compounds for medicinal chemistry.

Key Chemical Reactions:

- Synthesis Method: Double Mannich condensation

- Reactions: Oxidation, reduction, arylation (e.g., with 2-fluoro-5-nitrobenzaldehyde) .

Biological Applications

The interaction of this compound with nicotinic acetylcholine receptors is a focal point of research. These receptors are crucial for neurotransmission and are implicated in various physiological processes. This compound acts as a partial agonist at these receptors, which may contribute to its potential use in treating neurological disorders and addiction .

Biological Activities:

- Nicotinic Acetylcholine Receptor Modulation: Influences synaptic transmission.

- Antifungal Properties: Demonstrated activity against Fusarium oxysporum .

Medical Applications

This compound is being investigated for its potential role in smoking cessation therapies. Its ability to modulate nicotine receptor activity positions it as a promising candidate for developing effective smoking cessation aids. Additionally, research indicates its potential in treating other conditions related to the cholinergic system .

Case Studies:

- Smoking Cessation: Studies have shown that this compound can reduce withdrawal symptoms associated with nicotine dependence.

- Neurological Disorders: Ongoing research is exploring its efficacy in conditions such as Alzheimer's disease and other cognitive impairments .

Industrial Applications

In industry, this compound and its derivatives are being explored for their antimicrobial and antifungal properties. This aspect is particularly relevant in developing sustainable agricultural practices and new antimicrobial agents . The ability to synthesize this compound on an industrial scale enhances its accessibility for further research and application.

Comparative Analysis of this compound Derivatives

The following table summarizes the key derivatives of this compound and their respective applications:

作用机制

The mechanism of action of tetrahydrocytisine involves its interaction with nicotinic cholinergic receptors. By binding to these receptors, it can modulate their activity, which is crucial for its pharmacological effects . The compound’s ability to selectively target these receptors makes it a valuable tool in studying the cholinergic system and developing related therapies .

相似化合物的比较

Tetrahydrocytisine is similar to other quinolizidine alkaloids such as cytisine, lupanine, and sparteine . its unique ability to selectively affect nicotinic cholinergic receptors sets it apart from these compounds . This selectivity makes this compound particularly valuable in pharmacological research and drug development .

生物活性

Tetrahydrocytisine is a naturally occurring alkaloid belonging to the quinolizidine class, primarily derived from various plant species in the Fabaceae family. This compound exhibits a wide range of biological activities, particularly as a neuroactive agent. Its structural modifications compared to its analogs, such as cytisine, enhance its pharmacological properties, particularly its interaction with nicotinic acetylcholine receptors.

Pharmacological Profile

The pharmacological profile of this compound includes several key activities:

- Nicotinic Receptor Agonism : this compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs), which are crucial for various physiological processes including neuromuscular transmission and cognitive functions. This property suggests potential applications in smoking cessation therapies and neurological disorders.

- Antifungal Activity : Research indicates that this compound possesses antifungal properties, particularly against Fusarium oxysporum, a pathogen affecting plants. The compound's effectiveness is influenced by its structural characteristics, specifically substitutions at the nitrogen position .

- Neuroprotective Effects : Studies have shown that this compound may exhibit neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

This compound's mechanism of action primarily involves its binding affinity to nicotinic receptors. The saturated ring structure of this compound enhances its selectivity and binding efficacy compared to unsaturated counterparts like cytisine. This structural modification is believed to lead to distinct pharmacological effects and therapeutic potentials .

Comparative Analysis with Other Alkaloids

The following table compares this compound with other notable alkaloids regarding their structural features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Saturated quinolizidine ring | Nicotinic receptor agonist, antifungal |

| Cytisine | Unsaturated ring system | Nicotinic receptor agonist |

| Sparteine | Bicyclic structure | Neuromuscular effects |

| Anagyrine | Quinazoline structure | Antimicrobial properties |

Case Studies and Research Findings

- Antifungal Efficacy : A study investigating the antifungal activity of various quinolizidine derivatives found that this compound inhibited the growth of Fusarium oxysporum with a minimum inhibitory concentration (MIC) ranging from 31.25 to 62.5 µg/mL. This suggests significant potential for agricultural applications in managing fungal pathogens .

- Neuroactive Properties : In vitro studies have demonstrated that this compound can modulate neurotransmitter release and enhance synaptic transmission, indicating its potential use in treating cognitive impairments associated with neurodegenerative diseases .

- Structure-Activity Relationship Studies : Research focusing on the structure-activity relationship (SAR) of this compound has revealed that specific modifications at the nitrogen and carbon positions significantly impact its biological activity, particularly its receptor binding affinity and selectivity .

Future Directions

Given the promising biological activities of this compound, future research should focus on:

- Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of this compound in therapeutic applications, especially in smoking cessation and neuroprotection.

- Synthetic Modifications : Exploring synthetic modifications to enhance its pharmacological profile and reduce potential side effects.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its interaction with nicotinic receptors and other biological targets.

属性

IUPAC Name |

7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h8-10,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVYCGMBGRYVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CC(CNC3)CN2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the background and significance of tetrahydrocytisine?

A1: this compound (THC) is a quinolizidine alkaloid, a class of naturally occurring nitrogen-containing compounds found in various plants and animals. These alkaloids exhibit diverse biological activities, including cytotoxic, antiviral, antimicrobial, and insecticidal properties []. THC itself has garnered interest for its potential therapeutic applications and serves as a valuable building block in organic synthesis. [, ].

Q2: Can you describe a synthetic route for this compound?

A2: A concise synthesis of this compound (5) starts with quinolizidine-2,6-dione as the precursor. This route proceeds through three steps and achieves a reasonable overall yield [].

Q3: What are the potential applications of this compound derivatives?

A3: Researchers have explored the use of this compound as a scaffold for novel diazaadamantanes []. These compounds hold promise for various applications, though specific details might be limited at this stage of research.

Q4: Has the fragmentation pattern of this compound been studied?

A4: Yes, mass spectrometry studies have investigated the fragmentation patterns of this compound and related quinolizidine alkaloids, offering insights into their structural characteristics [].

Q5: Are there any known biological activities associated with this compound?

A5: While specific details on this compound's biological activities might be limited in the provided abstracts, the broader class of quinolizidine alkaloids, to which it belongs, exhibits a wide range of activities. These include antifungal effects, as demonstrated against the plant pathogen Fusarium oxysporum [].

Q6: Are there studies on the chemical modification of this compound?

A6: Researchers have investigated the acid hydrolysis of this compound and its N-derivatives, providing insights into its reactivity and potential for structural modifications []. Further exploration involves stereocontrolled T-reactions of (1R,5S,12S)-tetrahydrocytisine derivatives, enabling the synthesis of new analogs with potentially modified biological properties [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。